molecular formula C5H7NS B1231068 Butenyl isothiocyanate CAS No. 34424-44-7

Butenyl isothiocyanate

Cat. No.: B1231068
CAS No.: 34424-44-7
M. Wt: 113.18 g/mol
InChI Key: XDDPFUCCKIMFOG-ONEGZZNKSA-N
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Description

Butenyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is derived from the hydrolysis of glucosinolates, which are naturally occurring compounds found in cruciferous vegetables such as broccoli, radish, and mustard. This compound is known for its distinctive pungent aroma and has been studied for its various biological activities, including antimicrobial and anticancer properties .

Mechanism of Action

The mechanism of action of isothiocyanates, including Butenyl isothiocyanate, is mainly based on reactions with electrophilic –N=C=S groups, especially a carbon atom surrounded by more electro-negative sulfur and nitrogen atoms . They play a significant role in the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis .

Safety and Hazards

Butenyl isothiocyanate can cause eye and skin irritation. It is toxic in contact with skin and can target organs such as the respiratory system, gastrointestinal system, eyes, and skin .

Future Directions

While the antimicrobial activity of isothiocyanates against foodborne and plant pathogens has been well documented, little is known about their antimicrobial properties against human pathogens . Therefore, future research could focus on exploring the potential use of isothiocyanates, including Butenyl isothiocyanate, to replace or support common antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butenyl isothiocyanate can be synthesized through several methods:

    From Primary Amines: One common method involves the reaction of butenyl amine with thiophosgene (CSCl2) under controlled conditions to yield this compound.

    From Glucosinolates: Another method involves the enzymatic hydrolysis of glucosinolates by the enzyme myrosinase.

Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrolysis of glucosinolates extracted from cruciferous vegetables. The process includes the extraction of glucosinolates, followed by enzymatic hydrolysis to produce the desired isothiocyanate .

Chemical Reactions Analysis

Types of Reactions: Butenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenyl ethyl isothiocyanate
  • Sulforaphane

Comparison: Butenyl isothiocyanate is unique due to its specific structure, which imparts distinct biological activities. Compared to allyl and benzyl isothiocyanates, this compound has shown higher efficacy in certain antimicrobial assays. Its ability to activate the Nrf2 pathway is comparable to sulforaphane, another well-studied isothiocyanate .

Properties

IUPAC Name

(E)-1-isothiocyanatobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDPFUCCKIMFOG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34424-44-7
Record name Butenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034424447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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